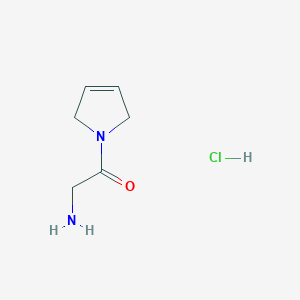![molecular formula C15H22Cl2N4O3S B2847744 1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea CAS No. 2097903-72-3](/img/structure/B2847744.png)
1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting with the reaction of 3,4-dichlorophenyl isocyanate with 1-(dimethylsulfamoyl)piperidin-4-ylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 1-(3,4-dichlorophenyl)piperazine and 1-(3,4-dichlorophenyl)-3,3-dimethylurea.
Uniqueness: The presence of the dimethylsulfamoyl group in the piperidin-4-ylmethyl moiety distinguishes this compound from its analogs, potentially leading to different biological and chemical properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N4O3S/c1-20(2)25(23,24)21-7-5-11(6-8-21)10-18-15(22)19-12-3-4-13(16)14(17)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEKWGGTBGREAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2847661.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)
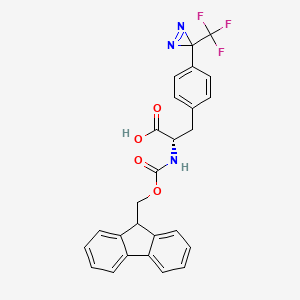
![1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2847667.png)
![[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate](/img/structure/B2847668.png)
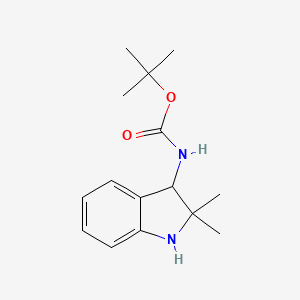
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)
![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2847673.png)
![6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2847675.png)
![7-(2-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847677.png)
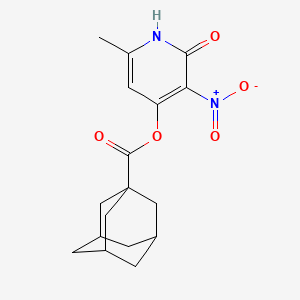
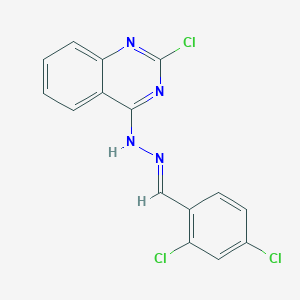
![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/new.no-structure.jpg)
